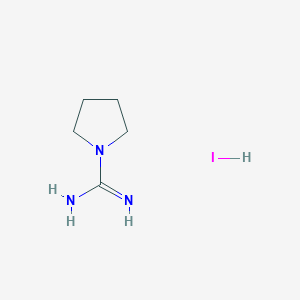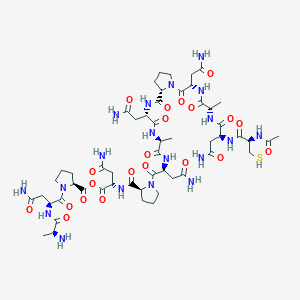
Acetylcysteine(asparaginyl-alanyl-asparaginyl-proline)3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetylcysteine (asparaginyl-alanyl-asparaginyl-proline)3, also known as N-acetylcysteine (NAC), is a derivative of the amino acid cysteine. It has been used for decades as a mucolytic agent to break up mucus and improve lung function in patients with respiratory diseases such as chronic obstructive pulmonary disease (COPD) and cystic fibrosis. However, recent research has shown that NAC has a wide range of other potential therapeutic applications.
Wirkmechanismus
The exact mechanism of action of NAC is not fully understood, but it is thought to work through a number of different pathways. Some of the key mechanisms include:
1. Antioxidant activity: NAC is a precursor to glutathione, which is an important antioxidant in the body. By increasing the levels of glutathione, NAC may help to protect cells from oxidative stress.
2. Anti-inflammatory activity: NAC has been shown to have anti-inflammatory effects in a number of different tissues, including the lungs, liver, and brain.
3. Mucolytic activity: NAC has been shown to break up mucus in the lungs by cleaving disulfide bonds in the mucus proteins.
Biochemische Und Physiologische Effekte
NAC has a number of biochemical and physiological effects in the body, including:
1. Increasing glutathione levels: NAC is a precursor to glutathione, which is an important antioxidant in the body. By increasing the levels of glutathione, NAC may help to protect cells from oxidative stress.
2. Reducing inflammation: NAC has been shown to have anti-inflammatory effects in a number of different tissues, including the lungs, liver, and brain.
3. Breaking up mucus: NAC has been shown to break up mucus in the lungs by cleaving disulfide bonds in the mucus proteins.
Vorteile Und Einschränkungen Für Laborexperimente
There are a number of advantages and limitations to using NAC in lab experiments. Some of the advantages include:
1. Low toxicity: NAC is generally considered to be safe and well-tolerated, with few side effects.
2. Wide range of potential applications: NAC has been shown to have potential therapeutic applications in a variety of medical conditions, making it a versatile research tool.
3. Easy to administer: NAC can be administered orally or intravenously, making it easy to use in lab experiments.
Some of the limitations of using NAC in lab experiments include:
1. Limited solubility: NAC has limited solubility in water, which can make it difficult to work with in some experiments.
2. Variable bioavailability: The bioavailability of NAC can vary depending on the route of administration and the individual patient.
3. Potential for oxidation: NAC can be oxidized to form disulfide bonds, which can reduce its effectiveness in some experiments.
Zukünftige Richtungen
There are a number of potential future directions for research on NAC. Some of the areas that warrant further investigation include:
1. Cancer: NAC has been shown to have potential anticancer effects in some studies, and further research is needed to explore its potential as a cancer treatment.
2. Neurodegenerative diseases: NAC has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's, and further research is needed to explore its effectiveness in these conditions.
3. Infectious diseases: NAC has been shown to have potential antiviral and antibacterial effects, and further research is needed to explore its potential as a treatment for infectious diseases.
4. Aging: NAC has been shown to have potential anti-aging effects in some studies, and further research is needed to explore its potential as an anti-aging treatment.
Synthesemethoden
NAC can be synthesized from L-cysteine, which is a naturally occurring amino acid found in many foods. The synthesis process involves the acetylation of L-cysteine with acetic anhydride in the presence of a catalyst such as sodium hydroxide. The resulting Acetylcysteine(asparaginyl-alanyl-asparaginyl-proline)3eine is then purified and crystallized.
Wissenschaftliche Forschungsanwendungen
NAC has been extensively studied for its potential therapeutic applications in a variety of medical conditions. Some of the areas of research include:
1. Antioxidant properties: NAC has been shown to have potent antioxidant properties, which may help to protect cells from damage caused by oxidative stress. This has potential applications in the treatment of conditions such as Alzheimer's disease, Parkinson's disease, and cancer.
2. Liver disease: NAC has been shown to have a protective effect on the liver, and may be useful in the treatment of liver diseases such as non-alcoholic fatty liver disease (NAFLD) and liver cirrhosis.
3. Mental health: NAC has been studied for its potential use in the treatment of mental health conditions such as depression, anxiety, and addiction.
4. Respiratory diseases: NAC is currently used as a mucolytic agent in the treatment of respiratory diseases such as COPD and cystic fibrosis. However, recent research has also shown that it may have anti-inflammatory and antioxidant effects in the lungs, which could have potential applications in the treatment of other respiratory conditions such as asthma and bronchitis.
Eigenschaften
CAS-Nummer |
110605-28-2 |
|---|---|
Produktname |
Acetylcysteine(asparaginyl-alanyl-asparaginyl-proline)3 |
Molekularformel |
C53H81N19O21S |
Molekulargewicht |
1352.4 g/mol |
IUPAC-Name |
[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-acetamido-3-sulfanylpropanoyl]amino]-4-amino-4-oxobutanoyl]amino]propanoyl]amino]-4-amino-4-oxobutanoyl]pyrrolidine-2-carbonyl]amino]-4-amino-4-oxobutanoyl]amino]propanoyl]amino]-4-amino-4-oxobutanoyl]pyrrolidine-2-carbonyl]amino]-4-amino-4-oxobutanoyl] (2S)-1-[(2S)-4-amino-2-[[(2S)-2-aminopropanoyl]amino]-4-oxobutanoyl]pyrrolidine-2-carboxylate |
InChI |
InChI=1S/C53H81N19O21S/c1-21(54)41(80)66-27(16-37(57)76)51(90)72-13-7-10-34(72)53(92)93-52(91)30(19-40(60)79)69-48(87)33-9-6-12-71(33)50(89)29(18-39(59)78)68-43(82)23(3)62-45(84)26(15-36(56)75)65-47(86)32-8-5-11-70(32)49(88)28(17-38(58)77)67-42(81)22(2)61-44(83)25(14-35(55)74)64-46(85)31(20-94)63-24(4)73/h21-23,25-34,94H,5-20,54H2,1-4H3,(H2,55,74)(H2,56,75)(H2,57,76)(H2,58,77)(H2,59,78)(H2,60,79)(H,61,83)(H,62,84)(H,63,73)(H,64,85)(H,65,86)(H,66,80)(H,67,81)(H,68,82)(H,69,87)/t21-,22-,23-,25-,26-,27-,28-,29-,30-,31-,32-,33-,34-/m0/s1 |
InChI-Schlüssel |
IATQYDDBOUHVBI-DBUIVCQZSA-N |
Isomerische SMILES |
C[C@@H](C(=O)N[C@@H](CC(=O)N)C(=O)N1CCC[C@H]1C(=O)OC(=O)[C@H](CC(=O)N)NC(=O)[C@@H]2CCCN2C(=O)[C@H](CC(=O)N)NC(=O)[C@H](C)NC(=O)[C@H](CC(=O)N)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CC(=O)N)NC(=O)[C@H](C)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CS)NC(=O)C)N |
SMILES |
CC(C(=O)NC(CC(=O)N)C(=O)N1CCCC1C(=O)OC(=O)C(CC(=O)N)NC(=O)C2CCCN2C(=O)C(CC(=O)N)NC(=O)C(C)NC(=O)C(CC(=O)N)NC(=O)C3CCCN3C(=O)C(CC(=O)N)NC(=O)C(C)NC(=O)C(CC(=O)N)NC(=O)C(CS)NC(=O)C)N |
Kanonische SMILES |
CC(C(=O)NC(CC(=O)N)C(=O)N1CCCC1C(=O)OC(=O)C(CC(=O)N)NC(=O)C2CCCN2C(=O)C(CC(=O)N)NC(=O)C(C)NC(=O)C(CC(=O)N)NC(=O)C3CCCN3C(=O)C(CC(=O)N)NC(=O)C(C)NC(=O)C(CC(=O)N)NC(=O)C(CS)NC(=O)C)N |
Andere CAS-Nummern |
110605-28-2 |
Synonyme |
Ac-Cys-(Asn-Ala-Asn-Pro)3 Ac-Cys-(NANP)3 acetylcysteine(asparaginyl-alanyl-asparaginyl-proline)3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



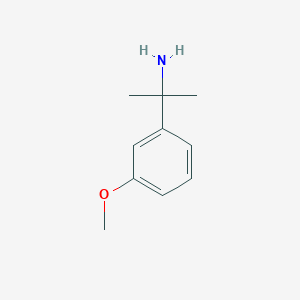
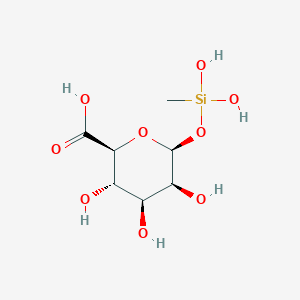
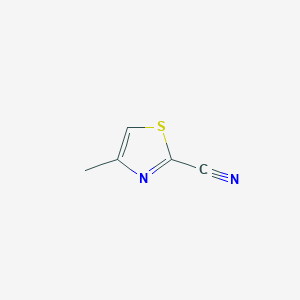
![Hydroxy{[(4-methylphenyl)acetyl]amino}acetic acid](/img/structure/B21622.png)
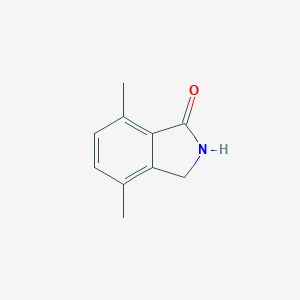
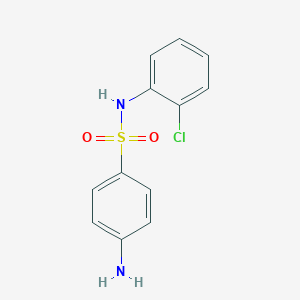
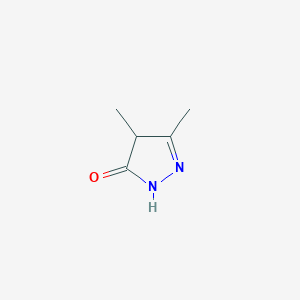
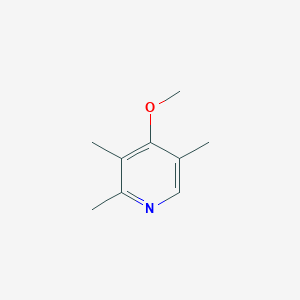
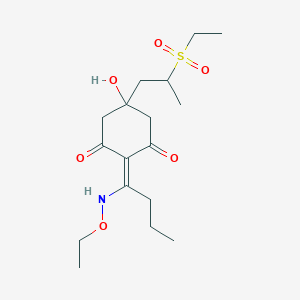
![3-(2-Chloroethyl)-2,7-dimethyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B21650.png)
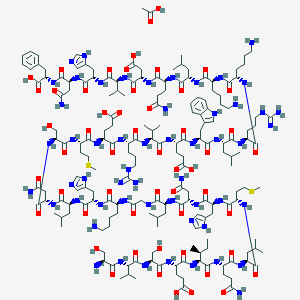
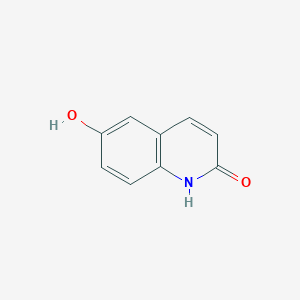
![4-[2-(Methanesulfinyl)ethyl]benzene-1,2-diol](/img/structure/B21657.png)
